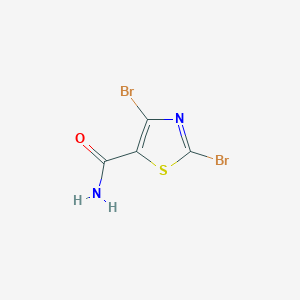

2,4-Dibromothiazole-5-carboxamide

Description

Properties

Molecular Formula |

C4H2Br2N2OS |

|---|---|

Molecular Weight |

285.95 g/mol |

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)10-4(6)8-2/h(H2,7,9) |

InChI Key |

MHPNIDVISPFOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(S1)Br)Br)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Dibromothiazole-5-carboxamide: Structural Dynamics & Synthetic Utility

This guide serves as an authoritative technical resource on 2,4-Dibromothiazole-5-carboxamide , a critical halogenated heterocyclic building block. It is designed for medicinal chemists and process scientists requiring precise structural data, validated synthesis protocols, and regioselective functionalization strategies.

Technical Monograph | Version 1.0

Executive Summary: The "Linchpin" Scaffold

2,4-Dibromothiazole-5-carboxamide is a highly functionalized heteroaromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Its value lies in its orthogonal reactivity : the presence of two chemically distinct bromine atoms (C2 and C4) combined with an electron-withdrawing carboxamide group at C5. This unique electronic topology allows for sequential, regioselective substitution, making it an ideal core for synthesizing complex kinase inhibitors, antivirals, and agrochemicals.

| Property | Data |

| IUPAC Name | 2,4-Dibromo-1,3-thiazole-5-carboxamide |

| Molecular Formula | C₄H₂Br₂N₂OS |

| Molecular Weight | 285.94 g/mol |

| Precursor CAS | 139669-96-8 (Acid form) |

| Core Geometry | Planar, Heteroaromatic |

| Electronic Character | Highly Electron-Deficient (π-acidic) |

Structural Analysis & Electronic Profile

The Thiazole Core

The thiazole ring is inherently electron-deficient due to the electronegative nitrogen (pyridine-like) and sulfur atoms. In 2,4-Dibromothiazole-5-carboxamide , this deficiency is exacerbated by three factors:

-

Inductive Withdrawal (-I): The bromine atoms at C2 and C4 pull electron density from the ring.

-

Resonance Withdrawal (-M): The carboxamide group at C5 conjugates with the ring, further depleting electron density, particularly at the C2 position.

-

Lone Pair Availability: The nitrogen lone pair is part of the aromatic sextet (unlike pyridine), but the ring nitrogen (N3) retains basic character, though significantly muted by the electron-withdrawing substituents.

Regioselectivity Map

The molecule exhibits a predictable reactivity gradient, essential for designing synthetic routes.

-

C2 Position (The "Soft" Spot): The carbon between the sulfur and nitrogen (C2) is the most electron-deficient site. It is highly activated for Nucleophilic Aromatic Substitution (S_NAr) . Nucleophiles (amines, thiols, alkoxides) will displace the C2-bromide exclusively under mild conditions.

-

C4 Position (The "Hard" Spot): The C4-bromide is less activated towards S_NAr but remains reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). However, in Pd-couplings, C2 is often more reactive than C4 unless C2 is sterically hindered or already substituted.

-

C5 Carboxamide: Acts as a directing group and an electronic sink. It stabilizes the intermediate Meisenheimer complex during S_NAr at C2.

Validated Synthesis Protocol

Note: Direct commercial availability of the amide is limited; it is standard practice to synthesize it from the widely available carboxylic acid precursor.

Workflow: Acid to Primary Amide Conversion

This protocol utilizes the acid chloride method for high throughput and scalability.

Precursor: 2,4-Dibromothiazole-5-carboxylic acid (CAS: 139669-96-8).

Step 1: Formation of Acid Chloride

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride [( -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Conditions:

-

Suspend 1.0 eq of 2,4-Dibromothiazole-5-carboxylic acid in DCM under

. -

Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

-

Add 2-3 drops of DMF (gas evolution will occur).

-

Stir at Room Temperature (RT) for 2-3 hours until the solution clears.

-

Critical Step: Evaporate solvent and excess reagent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.

-

Step 2: Amidation (The Quench)

-

Reagents: 28% Aqueous Ammonium Hydroxide (

) or 0.5M Ammonia in Dioxane. -

Solvent: THF or Dioxane.

-

Conditions:

-

Dissolve the crude acid chloride in anhydrous THF (0.2 M concentration).

-

Cool to 0°C.

-

Add 3.0 eq of Ammonia solution dropwise.[1] A white precipitate (Ammonium Chloride) will form immediately.

-

Stir for 1 hour at 0°C, then warm to RT.

-

-

Workup: Concentrate the mixture. Triturate the residue with cold water to remove ammonium salts. Filter the solid 2,4-Dibromothiazole-5-carboxamide.

-

Yield Expectation: 85-95%.

Visual Synthesis Logic

Caption: Step-wise conversion of the carboxylic acid precursor to the target carboxamide via an acid chloride intermediate.

Strategic Functionalization (Reactivity)

The power of this scaffold lies in the ability to differentiate the two bromines.

Scenario A: Nucleophilic Aromatic Substitution (S_NAr)

-

Target: C2-Bromine.

-

Reagent: Primary/Secondary Amines, Thiols.

-

Why C2? The intermediate anion is stabilized by the ring nitrogen and the C5-carbonyl.

-

Protocol Insight: Perform this reaction first. If you attempt Pd-coupling first, you may get a mixture of C2/C4 coupling. S_NAr at C2 is highly selective.

Scenario B: Palladium-Catalyzed Cross-Coupling

-

Target: C4-Bromine (after C2 substitution).

-

Reagent: Boronic acids (Suzuki), Stannanes (Stille).

-

Catalyst:

or -

Why C4? Once C2 is substituted with an electron-donating group (like an amine), the ring becomes more electron-rich, deactivating it towards further S_NAr, but the C4-Br bond remains susceptible to oxidative addition by Palladium.

Reactivity Flowchart

Caption: Sequential functionalization strategy prioritizing C2-substitution followed by C4-coupling to ensure regiochemical purity.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Thiazole halides can be sensitizers.[1]

-

Storage: Store at 2-8°C under inert atmosphere (

/Ar). Moisture sensitive (hydrolysis of amide back to acid is possible under extreme pH, though unlikely under storage). -

Waste: Halogenated organic waste.

References

-

PubChem. 2,4-Dibromo-1,3-thiazole-5-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

- Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry.

-

MDPI. Thiazole-carboxamide derivatives as potent antioxidant agents.[3] (Validates the bioactivity of the 5-carboxamide motif). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dibromothiazole-5-carboxamide

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2,4-Dibromothiazole-5-carboxamide, a key heterocyclic scaffold of interest to researchers and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both technical accuracy and practical applicability.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The targeted compound, 2,4-Dibromothiazole-5-carboxamide, with its specific substitution pattern of two bromine atoms and a carboxamide group, presents a versatile platform for further chemical elaboration. The bromine atoms serve as handles for cross-coupling reactions, enabling the introduction of diverse functionalities, while the carboxamide group can participate in crucial hydrogen bonding interactions, a key feature in many drug-receptor binding events.[2] This guide will explore two primary synthetic routes to this valuable molecule, detailing the starting materials, key transformations, and the underlying chemical rationale.

Synthetic Strategies

Two principal retrosynthetic disconnections are considered for the synthesis of 2,4-Dibromothiazole-5-carboxamide. The first approach involves the initial construction of a thiazole-5-carboxylate core followed by sequential or one-pot bromination. The second, more linear strategy, commences with the commercially available or readily synthesized 2,4-dibromothiazole, which is subsequently functionalized at the 5-position.

Route A: Synthesis via Bromination of a Thiazole-5-carboxylate Intermediate

This convergent approach leverages the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring bearing the required carboxylate functionality, which is then subjected to bromination.

Part 1: Synthesis of the Thiazole-5-carboxylate Core

The Hantzsch thiazole synthesis offers a reliable method for the preparation of the thiazole ring system.[1] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a thiazole-5-carboxylate, a suitable α-halo-β-ketoester is employed.

Experimental Protocol: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate (A General Procedure)

-

To a solution of an aromatic thioamide (1.0 eq.) in a suitable solvent such as ethanol, add an equimolar amount of an ethyl α-bromoacetoacetate (1.0 eq.).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often isolated by precipitation or extraction.

-

Purification is generally achieved by recrystallization or column chromatography.

| Reagent/Parameter | Condition | Rationale |

| Thioamide | Aromatic or Aliphatic | Determines the substituent at the 2-position of the thiazole. |

| α-Halo-β-ketoester | Ethyl α-bromoacetoacetate | Provides the C4, C5, and the carboxylate group of the thiazole ring. |

| Solvent | Ethanol, Acetone | Protic solvents are commonly used to facilitate the reaction. |

| Temperature | Room Temperature to Reflux | The reaction is often exothermic but may require heating to proceed at a reasonable rate. |

Part 2: Dibromination of the Thiazole Ring

The introduction of two bromine atoms at the 2- and 4-positions of a pre-formed thiazole-5-carboxylate is a critical step. While direct bromination of thiazoles is known to occur, achieving the specific 2,4-dibromo substitution pattern requires careful control of reaction conditions. The electron-donating nature of the thiazole ring makes it susceptible to electrophilic substitution.

Proposed Experimental Protocol: Dibromination of Ethyl Thiazole-5-carboxylate

-

Dissolve the starting ethyl thiazole-5-carboxylate (1.0 eq.) in a suitable solvent, such as glacial acetic acid or chloroform.

-

Slowly add a solution of bromine (at least 2.0 eq.) in the same solvent to the reaction mixture, maintaining a controlled temperature, typically at or below room temperature.

-

The reaction is allowed to proceed until TLC analysis indicates the complete consumption of the starting material and any mono-brominated intermediates.

-

The reaction mixture is then quenched, for instance, by pouring it onto ice, and neutralized with a base like sodium bicarbonate.

-

The crude product is extracted with an organic solvent and purified, usually by column chromatography.

| Reagent/Parameter | Condition | Rationale |

| Brominating Agent | Molecular Bromine (Br₂) | A common and effective electrophilic brominating agent. |

| Stoichiometry | > 2 equivalents | To ensure the introduction of two bromine atoms. |

| Solvent | Acetic Acid, Chloroform | Solvents that are stable to bromine and can dissolve the reactants. |

| Temperature | 0 °C to Room Temperature | To control the reactivity and minimize side reactions. |

Note: The regioselectivity of this bromination can be influenced by the substituents already present on the thiazole ring. In some cases, a mixture of brominated products may be obtained, necessitating careful purification.

Part 3: Conversion to 2,4-Dibromothiazole-5-carboxamide

The final step in this route is the conversion of the ester functionality at the 5-position to a primary carboxamide. This can be achieved through a two-step process of ester hydrolysis followed by amide bond formation, or directly via aminolysis.

Method 1: Hydrolysis and Amidation

-

Hydrolysis: The ethyl 2,4-dibromothiazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.[3]

-

Amidation: The resulting 2,4-dibromothiazole-5-carboxylic acid can be converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] The crude acid chloride is then reacted with aqueous ammonia to furnish the desired 2,4-Dibromothiazole-5-carboxamide.[4] Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with ammonia.[5]

Method 2: Direct Aminolysis

The ester can be directly converted to the amide by reaction with ammonia (aminolysis).[6] This typically requires heating the ester in a solution of ammonia in a suitable solvent, such as methanol or ethanol, in a sealed vessel. While direct, this method can be less efficient than the acid chloride route.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Route B: Synthesis via C5-Functionalization of 2,4-Dibromothiazole

This linear approach begins with the readily accessible 2,4-dibromothiazole and introduces the carboxamide functionality at the 5-position in a subsequent step.

Part 1: Synthesis of 2,4-Dibromothiazole

2,4-Dibromothiazole is a known compound and can be synthesized from commercially available starting materials. An established method involves the reaction of thiazolidine-2,4-dione with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of P₂O₅ and Bu₄NBr.[7]

Part 2: C5-Carboxylation of 2,4-Dibromothiazole

The key step in this route is the selective functionalization of the C5 position of 2,4-dibromothiazole. This can be achieved through a halogen-metal exchange or direct deprotonation, followed by quenching with carbon dioxide. The C5 proton of 2,4-dibromothiazole is the most acidic, allowing for regioselective deprotonation.[8]

Experimental Protocol: Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dibromothiazole (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.0-1.1 eq.), to the cooled solution. The choice of base can influence the outcome, with LDA being more sterically hindered and potentially offering higher regioselectivity.[8]

-

After stirring for a short period at low temperature to ensure complete deprotonation, quench the resulting lithiated species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

-

Allow the reaction mixture to warm to room temperature.

-

Work-up the reaction by adding water and acidifying with an acid such as HCl to protonate the carboxylate.

-

Extract the product with an organic solvent and purify as necessary.

| Reagent/Parameter | Condition | Rationale |

| Starting Material | 2,4-Dibromothiazole | Commercially available or readily synthesized. |

| Base | n-Butyllithium or LDA | Strong, non-nucleophilic bases for deprotonation. n-BuLi is a powerful base and nucleophile, requiring low temperatures.[9][10][11][12] LDA is a sterically hindered strong base. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for organolithium reactions.[11] |

| Temperature | -78 °C | To prevent side reactions and decomposition of the organolithium intermediate.[11] |

| Electrophile | Carbon Dioxide (CO₂) | To introduce the carboxylic acid functionality. |

Part 3: Amide Formation

The final step is the conversion of the 2,4-dibromothiazole-5-carboxylic acid to the corresponding primary carboxamide. The methods described in Route A, Part 3 (Method 1) are directly applicable here. The carboxylic acid is typically activated, for example, by conversion to its acid chloride, followed by reaction with ammonia.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Conclusion and Outlook

Both synthetic routes presented in this guide offer viable pathways to 2,4-Dibromothiazole-5-carboxamide. Route A is more convergent, potentially allowing for the rapid generation of analogs with different substituents at the 2-position by varying the initial thioamide. However, the dibromination step may present challenges in terms of regioselectivity and yield. Route B, while more linear, offers a potentially more controlled approach to the target molecule, leveraging the known reactivity of 2,4-dibromothiazole.

The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the need for analog synthesis. The protocols and rationales provided herein serve as a robust foundation for the successful synthesis of 2,4-Dibromothiazole-5-carboxamide and its derivatives, empowering further exploration in the field of drug discovery and development.

References

-

El-Sayed, M. S., & El-Gaby, M. S. A. (2018). An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives. Molecules, 23(1), 134. [Link]

-

LibreTexts. (2022). Amide Formation. [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

Bruice, P. Y. (2011). Intramolecular Aminolysis of Esters and Transamidation. Journal of the American Chemical Society, 83(1), 113-119. [Link]

-

Al-Tel, T. H. (2010). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles. Molecules, 15(4), 2549-2561. [Link]

-

Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Heterocyclic Chemistry, 52(6), 1845-1849. [Link]

-

Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

Dalal, M. (n.d.). Ammonolysis of Esters. Dalal Institute. [Link]

-

Chemistry LibreTexts. (2023). n-Butyllithium. [Link]

-

Ang, K. H., Prana, P., & Tan, K. L. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Tetrahedron Letters, 37(34), 6125-6128. [Link]

-

Werbel, L. M., & Zamora, M. L. (1969). Bromination of 2-Thiazolylhydrazones. Journal of Heterocyclic Chemistry, 6(2), 287-290. [Link]

-

Reddy, C. V., & Reddy, P. S. N. (2009). A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from α-bromo-β-keto esters and aromatic thioamides under solvent free conditions. Indian Journal of Heterocyclic Chemistry, 19(2), 129-132. [Link]

-

Chemguide. (n.d.). The preparation of amides. [Link]

-

Wikipedia. (2023). n-Butyllithium. [Link]

-

Ciriminna, R., & Pagliaro, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(74), 46968-46973. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Bull, J. A., & James, T. D. (2010). Improved 2,4-diarylthiazole-based antiprion agents: switching the sense of the amide group at C5 leads to an increase in potency. ChemMedChem, 5(9), 1476-1488. [Link]

-

Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Improved 2,4-diarylthiazole-based antiprion agents: switching the sense of the amide group at C5 leads to an increase in potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. people.uniurb.it [people.uniurb.it]

- 12. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]

Introduction: The Strategic Value of the Thiazole-5-Carboxamide Core

An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxamide: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold, integral to numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[2][3] When functionalized at the 5-position with a carboxamide group, the resulting thiazole-5-carboxamide motif offers an additional point of interaction, crucial for anchoring ligands within protein binding sites. This has led to its successful incorporation into a variety of potent inhibitors, including those targeting kinases and other critical cellular enzymes.[4][5]

This guide focuses on a particularly valuable, yet underexplored, derivative: 2,4-Dibromothiazole-5-carboxamide . This molecule is not typically an end-product but rather a highly strategic building block. The presence of two chemically distinct bromine atoms at the C2 and C4 positions provides medicinal chemists with a powerful tool for sequential and site-selective functionalization. This allows for the systematic construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) with a high degree of precision. This guide, intended for researchers and drug development professionals, will elucidate the synthesis, reactivity, and strategic application of this scaffold, providing both the theoretical basis and practical methodologies for its use in drug discovery programs.

Physicochemical Properties of the Core Intermediate

The direct precursor, 2,4-dibromothiazole, is the foundational component for accessing the title carboxamide. Its properties are well-characterized and essential for planning synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₃HBr₂NS | [6][7] |

| Molecular Weight | 242.92 g/mol | [6][7] |

| CAS Number | 4175-77-3 | [6][7] |

| Appearance | Off-white to light yellow crystalline solid | [6][8] |

| Melting Point | 80-84 °C | [7] |

| Purity | ≥ 97% (typically available commercially) | [7] |

Synthesis of the 2,4-Dibromothiazole Scaffold

The synthesis of 2,4-dibromothiazole-5-carboxamide is not widely reported as a one-step process. A logical and efficient synthetic strategy involves the initial preparation of the 2,4-dibromothiazole core, followed by functionalization at the 5-position. An improved and accessible method for synthesizing the core starts from the commercially available thiazolidine-2,4-dione.[9]

Experimental Protocol: Synthesis of 2,4-Dibromothiazole (4)

This protocol is adapted from a reported improved synthesis method that avoids the use of large excesses of expensive reagents like phosphorus oxybromide.[9]

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiazolidine-2,4-dione (5 ) (1.0 eq).

-

Add dry toluene to the flask to create a slurry.

-

Add phosphorus pentoxide (P₂O₅) (approx. 2.5 eq) and tetrabutylammonium bromide (Bu₄NBr) (approx. 3.0 eq) to the mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 2,4-dibromothiazole (4 ) as a solid.[8]

Caption: Proposed workflow for synthesizing the title compound.

Protocol Part 1: Carboxylation (Steps 1 & 2)

-

Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature at -78 °C. The proton at the C5 position is the most acidic and will be selectively deprotonated.

-

Stir the resulting solution for 30-60 minutes at -78 °C.

-

Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Add water and acidify with 1M HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 2,4-dibromothiazole-5-carboxylic acid.

Protocol Part 2: Amidation (Steps 3 & 4)

Causality: Converting the carboxylic acid to a more reactive species like an acid chloride or using a peptide coupling agent is necessary for efficient amide bond formation.

Method A: Via Acid Chloride

-

To a solution of the carboxylic acid (1.0 eq) in dry DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir at room temperature for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir for 1-2 hours, then extract the product with DCM, wash with brine, dry over Na₂SO₄, and purify by chromatography or recrystallization.

Method B: Direct Amide Coupling

-

Dissolve the carboxylic acid (1.0 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and a carbodiimide coupling agent such as EDC (1.2 eq) in dry DMF.

-

Add ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, concentrate, and purify the final product, 2,4-dibromothiazole-5-carboxamide.

Reactivity and Application as a Medicinal Chemistry Scaffold

The true utility of 2,4-dibromothiazole-5-carboxamide lies in its potential for selective derivatization. The C2 and C4 positions on the thiazole ring have different electronic environments, allowing for controlled, sequential cross-coupling reactions. Generally, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions due to the adjacent nitrogen atom.

This differential reactivity allows chemists to first introduce a substituent at the C2 position, then a different one at the C4 position, creating a 2,4,5-trisubstituted thiazole with three points of diversity. [2]This is a powerful strategy for optimizing a compound's biological activity, selectivity, and pharmacokinetic properties.

Caption: Versatility of the scaffold in cross-coupling reactions.

Therapeutic Potential of Thiazole-5-Carboxamide Derivatives

Derivatives built upon the thiazole-5-carboxamide core have demonstrated significant potential across multiple therapeutic areas:

-

Oncology: Many thiazole-containing compounds function as kinase inhibitors, a critical class of cancer therapeutics. [4][5]For example, N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide is a potent inhibitor of the SRC/ABL kinases, useful in treating certain cancers. [4]A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have also been synthesized and evaluated for their anticancer activity against lung, liver, and intestinal cancer cell lines. [3][10]* Fungicides: Thiazole carboxamides have been developed as potent succinate dehydrogenase inhibitors (SDHIs), a validated mechanism for controlling fungal pathogens in agriculture. [11]* Antioxidant and Antidiabetic Agents: Recent studies have shown that certain thiazole-carboxamide derivatives possess strong antioxidant properties, with some exhibiting higher potency than the standard, Trolox. [12][13]This activity is crucial for combating oxidative stress, which is implicated in diseases like diabetes. [12]

Conclusion

2,4-Dibromothiazole-5-carboxamide represents a high-value, strategic platform for the synthesis of complex, biologically active molecules. While not a therapeutic agent itself, its true power is realized in its role as a versatile building block. The ability to perform selective, sequential functionalization at its two bromine centers provides an efficient and modular approach to library synthesis and lead optimization. By leveraging established synthetic protocols for the core and employing modern cross-coupling chemistry, researchers can rapidly access novel chemical space. The proven success of the broader thiazole-5-carboxamide class in oncology and other fields underscores the immense potential of derivatives originating from this readily accessible and highly functionalizable scaffold.

References

- ResearchGate. (2025, August 6). A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from α-bromo-β-keto esters and aromatic thioamides under solvent free conditions.

- Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

- DOI. (n.d.). Discovery of Thiazole-5-carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibit.

- Garg Lab - UCLA. (n.d.). Patents & Products.

- Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.

- BLD Pharm. (n.d.). 848499-31-0|2-Bromo-thiazole-5-carboxamide|BLD Pharm.

- MDPI. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- CymitQuimica. (n.d.). CAS 4175-77-3: 2,4-dibormothiazole.

- Chem-Impex. (n.d.). 2,4-Dibromothiazole.

- ChemicalBook. (2025, July 24). 2,4-Dibromothiazole | 4175-77-3.

- Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole 97 4175-77-3.

- PubChem - NIH. (n.d.). 2,5-Dibromothiazole | C3HBr2NS | CID 312394.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- Googleapis.com. (2007, September 17). (12) United States Patent.

- ResearchGate. (2025, August 5). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.

- Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole 97 4175-77-3.

- ChemicalBook. (n.d.). 2,5-DIBROMOTHIAZOLE(4175-78-4) 1H NMR spectrum.

- PLOS. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

- MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

- (2015, November 16). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.

- The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. (2026, January 29).

- Helda. (n.d.). (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors.

- Arkivoc. (n.d.). Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot.

- N-Propargylamines: versatile building blocks in the construction of thiazole cores. (2017, March 30).

- Google Patents. (n.d.). US3547917A - 2-amino-4-methylthiazole-5-carboxamides.

- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (n.d.).

- Frontiers. (2022, September 26). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity.

- ResearchGate. (2025, August 10). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis | Request PDF.

Sources

- 1. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 5. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 13. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2,4-Dibromothiazole-5-carboxamide: A Pivot Scaffold for Kinase Inhibitor Discovery

Topic: Discovery and Strategic Utilization of 2,4-Dibromothiazole-5-carboxamide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The discovery and isolation of 2,4-dibromothiazole-5-carboxamide (CAS 1239506-44-5) represents a significant tactical advancement in fragment-based drug discovery (FBDD). While simple thiazoles are ubiquitous in medicinal chemistry, accessing the 2,4-disubstituted pattern with a C5-carboxamide motif—common in potent kinase inhibitors like Dasatinib—has historically been plagued by poor regioselectivity. This guide details the technical "discovery" of this scaffold: not merely its first synthesis, but its validation as a regioselective switch that allows chemists to programmatically install substituents at the C2, C4, and C5 positions with high fidelity.

The Reactivity Challenge

To understand the value of 2,4-dibromothiazole-5-carboxamide, one must first appreciate the intrinsic reactivity of the thiazole ring:

-

C5 Position: Naturally nucleophilic and prone to electrophilic aromatic substitution (EAS). Direct halogenation typically occurs here first.

-

C2 Position: Naturally electrophilic (C=N bond character), susceptible to nucleophilic attack, especially if activated by a leaving group.

-

C4 Position: The "silent" position. It is electronically neutral and difficult to functionalize directly without pre-installed handles.

The Discovery: The 2,4-dibromo scaffold solves this by pre-installing leaving groups at both reactive and non-reactive sites, effectively "locking" the oxidation state of the ring and allowing sequential, catalyst-controlled functionalization.

Synthesis and Production

The synthesis of 2,4-dibromothiazole-5-carboxamide is not achieved via direct bromination of thiazole-5-carboxamide, which would yield uncontrollable mixtures. Instead, it relies on an aromatization-bromination sequence starting from saturated precursors.

Retrosynthetic Analysis

The most robust route proceeds from 2,4-dioxothiazolidine-5-carboxamide . The transformation involves the simultaneous conversion of two carbonyl oxygens to bromines and the aromatization of the thiazolidine ring.

Experimental Protocol: Synthesis of the Core

-

Precursor: 2,4-Dioxothiazolidine-5-carboxamide (derived from malonamide and carbon disulfide or similar condensation).

-

Reagent: Phosphoryl bromide (

) or Phosphorus pentabromide (

Step-by-Step Methodology:

-

Setup: In a dried 500 mL round-bottom flask, suspend 2,4-dioxothiazolidine-5-carboxamide (10.0 g, 62.4 mmol) in anhydrous toluene (150 mL).

-

Activation: Add

(35.8 g, 125 mmol, 2.0 eq) portion-wise at room temperature under nitrogen. Caution: Exothermic reaction. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours. The suspension will clarify as the aromatized product forms. -

Quench: Cool to

and quench carefully with ice-water (200 mL). Adjust pH to ~8 using saturated -

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Yield: 65–75% Characterization:

-

NMR (DMSO-

-

MS (ESI):

286.9

Chemical Reactivity & Functionalization Logic

The power of this scaffold lies in the differential reactivity of the two bromine atoms.

Regioselectivity Map

-

Site A (C2-Br): Highly Activated. Flanked by Sulfur and Nitrogen. Reacts first in

reactions (with amines/thiols) or oxidative addition (Pd). -

Site B (C4-Br): Deactivated. Sterically hindered by the C5-carboxamide and electronically less deficient than C2. Reacts second, typically requiring higher temperatures or specialized phosphine ligands.

Visualization of Reaction Pathways

The following diagram illustrates the sequential functionalization logic, demonstrating how to access complex trisubstituted thiazoles.

Applications in Drug Discovery

This scaffold is particularly relevant for Type I and Type II kinase inhibitors, which often require:

-

Hinge Binder: Often an aminothiazole (derived from C2 substitution).

-

Gatekeeper Interaction: Controlled by the C5 substituent (carboxamide).

-

Solvent Front/Back Pocket: Accessed via the C4 substituent.

Case Study: Synthesis of a Src-Family Kinase Inhibitor Fragment

Objective: Synthesize a 2-(substituted-amino)-4-arylthiazole-5-carboxamide.

| Step | Reaction Type | Reagents | Conditions | Outcome |

| 1 | C2-Amination | 2-Chloro-6-methylaniline, NaH | DMF, | Exclusive displacement of C2-Br. C4-Br remains intact.[1] |

| 2 | C4-Arylation | Phenylboronic acid, | Dioxane/ | Cross-coupling at C4. |

Why this route? Attempting to brominate the 2-amino-thiazole-5-carboxamide directly (the reverse route) often leads to over-bromination or oxidation of the amine. The 2,4-dibromo scaffold acts as a "masked" template, protecting the sensitive amine position as a bromide until the moment of coupling.

References

-

Synthesis of 2,4-Disubstituted Thiazoles: Journal of Organic Chemistry, "Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles."

-

Kinase Inhibitor Scaffolds: BenchChem Application Notes, "Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides."

-

Thiazole Reactivity & Bromination: Arkivoc, "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."

-

Commercial Availability & Properties: Chemical Book / BLD Pharm, "2,4-Dibromothiazole-5-carboxamide Product Page."

Sources

Fundamental Chemistry of Dibromothiazoles: A Technical Guide to Regiocontrol & Functionalization

The following technical guide details the fundamental chemistry of dibromothiazoles, focusing on regioselective functionalization, synthesis, and mechanistic insights.

Executive Summary

Dibromothiazoles are high-value scaffolds in drug discovery due to their ability to serve as programmable platforms for polysubstituted thiazole synthesis. The presence of two bromine atoms on the electron-deficient thiazole ring creates distinct electronic environments at positions C2, C4, and C5.[1] Mastering the reactivity differences between these positions allows researchers to sequentially install substituents with high regiocontrol, avoiding the need for protecting groups or tedious separations. This guide delineates the synthesis, electronic properties, and validated protocols for the three primary isomers: 2,4-dibromothiazole , 2,5-dibromothiazole , and 4,5-dibromothiazole .

Electronic Landscape & Structural Properties

The thiazole ring is a

Reactivity Hotspots

| Position | Electronic Character | Primary Reactivity Mode | Relative Reactivity (Pd-Coupling) |

| C2 | Most electron-deficient (between N and S). Most acidic proton ( | Highest | |

| C5 | Electrophilic Aromatic Substitution ( | Moderate | |

| C4 | Metal-Halogen Exchange (stable intermediate), last site for coupling. | Lowest |

The Regioselectivity Map

The following diagram visualizes the hierarchy of reactivity for 2,4-dibromothiazole , the most versatile isomer.[1]

Figure 1: The standard workflow for 2,4-dibromothiazole exploits the electronic deficiency of C2 for the first coupling, followed by lithiation at C4.[5]

Synthesis of the Scaffolds

Access to pure starting materials is critical. While commercial sources exist, in-house synthesis ensures quality and access to specific isomers.

Synthesis of 2,4-Dibromothiazole

The most robust route utilizes the Sandmeyer reaction, avoiding the harsh conditions (

-

Precursor: 2-Amino-4-bromothiazole.

-

Reagents:

, -

Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

Synthesis of 2,5-Dibromothiazole

-

Route: Direct bromination of 2-bromothiazole.[7]

-

Conditions:

or NBS, acetic acid. -

Note: Direct bromination of unsubstituted thiazole often yields a mixture; starting from 2-bromothiazole ensures regiocontrol at C5 (

).

Synthesis of 4,5-Dibromothiazole[8]

-

Route: Sequential bromination-debromination or Sandmeyer deamination.

-

Protocol: 2-Amino-4,5-dibromothiazole

4,5-Dibromothiazole (Reductive deamination).

The Art of Regioselectivity: Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling (2,4-Dibromothiazole)

This reaction targets the C2 position exclusively due to its lower LUMO energy, facilitating faster oxidative addition of Pd(0).

Reagents:

-

Substrate: 2,4-Dibromothiazole (1.0 equiv)

-

Boronic Acid: Ar-

(1.1 equiv) -

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 2.0 equiv) -

Solvent: DME or Toluene/EtOH (1,2-dimethoxyethane is preferred for solubility).

Step-by-Step:

-

Degassing: Charge a Schlenk flask with 2,4-dibromothiazole, boronic acid, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME and aqueous base via syringe.

-

Reaction: Heat to 80°C for 4-16 hours. Monitor by TLC/LCMS.[8] The C2-substituted product forms first.[5] Prolonged heating or excess boronic acid may lead to bis-coupling.

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

. -

Purification: Flash chromatography.

Self-Validation:

-

Success Indicator: Disappearance of starting material and appearance of a single mono-coupled peak in LCMS.

-

Troubleshooting: If C4 coupling is observed, lower temperature to 60°C or switch to a less active catalyst system (

).

Protocol B: C4-Selective Functionalization via Li-Halogen Exchange

Once C2 is substituted, the C4-bromide becomes a stable handle for lithiation. Direct lithiation of unsubstituted 2,4-dibromothiazole is risky due to competing C5-deprotonation.

Reagents:

-

Substrate: 2-Aryl-4-bromothiazole (1.0 equiv)

-

Reagent:

-Butyllithium (1.1 equiv, 1.6M in hexanes) -

Electrophile: Aldehyde, Ketone, or

.[1] -

Solvent: Anhydrous THF.

Step-by-Step:

-

Cooling: Dissolve substrate in THF and cool to -78°C (Critical to prevent ring fragmentation).

-

Exchange: Add

dropwise over 10 minutes. Stir for 30 minutes at -78°C.-

Mechanistic Note: The C4-Li species is stabilized by the adjacent nitrogen lone pair (chelation effect) but is thermodynamically less stable than a C5-Li species. However, kinetic exchange of the C4-Br is faster than deprotonation at C5 under these conditions.

-

-

Quench: Add electrophile (dissolved in THF) dropwise.

-

Warming: Allow to warm to RT slowly.

Advanced Mechanistic Insight: The Halogen Dance

The "Halogen Dance" is a base-catalyzed rearrangement where halogen atoms migrate to thermodynamically more stable positions. In dibromothiazoles, this is a powerful tool to access 2,5-isomers from 4,5-precursors.

Mechanism of 4,5-Dibromothiazole Rearrangement

When 4,5-dibromothiazole is treated with a hindered base (LDA), it does not simply deprotonate. It undergoes a cascade:

-

Deprotonation: Removal of the acidic C2 proton.

-

Migration: The Br atom at C5 migrates to the C2-lithio position.

-

Result: Formation of the thermodynamically stable 2,5-dibromothiazole (after quench).

Figure 2: The conversion of 4,5-dibromothiazole to 2,5-dibromothiazole via base-mediated rearrangement.

Quantitative Comparison of Isomer Reactivity

| Reaction Type | 2,4-Dibromothiazole | 2,5-Dibromothiazole | 4,5-Dibromothiazole |

| Suzuki Coupling (Eq. 1) | C2 (Exclusive) | C2 (Major) | C5 (Major, |

| Li-Halogen Exchange | C4 (After C2 sub) | C5 (After C2 sub) | C5 (leads to rearrangement) |

| C2 (Fast) | C2 (Fast) | Inert | |

| Halogen Dance Susceptibility | Low | Low | High (to 2,5-isomer) |

References

-

Regioselective Synthesis of 2,4-Disubstituted Thiazoles: Bach, T. et al. J. Org.[1] Chem.2002 , 67, 5789.[1] Link

-

Halogen Dance Reactions in Thiazoles: Stanetty, P. et al. J. Org.[1] Chem.2005 , 70, 567. Link

-

Synthesis of Brominated Thiazoles: Rasmussen, S. C. et al. J. Org. Chem.2017 , 82, 5947. Link

-

Site-Selective Suzuki Coupling of Heteroaryl Halides: Fairlamb, I. J. S. et al. Chem. Sci.2016 , 7, 5798. Link

-

Sandmeyer Reaction for Thiazoles: Erb, B. et al. J. Org. Chem.2014 , 79, 1056. Link

Sources

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The 2,4-Dibromothiazole-5-carboxamide Scaffold: A Regioselective Gateway to Bioactive Thiazoles

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2,4-Dibromothiazole-5-carboxamide represents a high-value "privileged scaffold precursor." Unlike simple thiazoles, this molecule offers three distinct points of diversity: two electrophilic halogen sites (C2 and C4) with differentiated reactivity, and a C5-carboxamide moiety that serves as both a hydrogen-bond donor/acceptor and an electronic activator.

This technical guide dissects the synthetic utility of this scaffold, focusing on its application in the rapid assembly of kinase inhibitors , antivirals , and agrochemicals . We provide researchers with the mechanistic logic required to exploit its regioselectivity, enabling the programmable construction of complex trisubstituted thiazoles.

Part 1: Chemical Architecture & Reactivity Profile

The Electronic Landscape

The utility of 2,4-Dibromothiazole-5-carboxamide lies in its electronic imbalance. The thiazole ring is electron-deficient, a property significantly amplified by the electron-withdrawing carboxamide group at C5. This creates a specific "reactivity hierarchy" that chemists can exploit to introduce substituents in a controlled sequence without protecting groups.

Reactivity Hierarchy (Regioselectivity Rules)

-

C2-Bromine (Primary Electrophile): The C2 position, flanked by the ring nitrogen and sulfur, is the most electron-deficient carbon. It is highly susceptible to oxidative addition by Palladium(0) and Nucleophilic Aromatic Substitution (

). -

C4-Bromine (Secondary Electrophile): The C4 position is sterically less accessible and electronically less activated than C2. It typically remains inert under mild conditions used to functionalize C2, allowing for sequential cross-coupling.

-

C5-Carboxamide (Directing/Binding): The amide group stabilizes the ring against degradation and can direct ortho-metalation if needed, though its primary role in drug design is often as a "hinge binder" in kinase pockets.

Figure 1: The reactivity hierarchy of the scaffold allows for programmable, sequential substitution.

Part 2: Synthetic Workflows & Protocols

Strategy A: Sequential Palladium-Catalyzed Coupling

The most robust application of this scaffold is the sequential Suzuki-Miyaura coupling. The C2-Br bond undergoes oxidative addition faster than the C4-Br bond. This allows researchers to install an aryl group at C2, isolate the intermediate, and then install a different group at C4.

Protocol 1: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Selectively couple a phenylboronic acid to the C2 position while leaving the C4-bromide intact.

Reagents:

-

Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with the dibromo-scaffold, boronic acid, and catalyst. Evacuate and backfill with Argon (

) to remove -

Solvation: Add degassed 1,4-dioxane and aqueous base.

-

Reaction: Heat to 60–70°C . Note: Do not exceed 80°C in the first step to prevent premature reaction at the C4 position.

-

Monitoring: Monitor via TLC/LC-MS. The starting material should disappear, yielding the mono-arylated product (2-phenyl-4-bromothiazole-5-carboxamide).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Strategy B: Nucleophilic Aromatic Substitution ( )

The 5-carboxamide group is a strong Electron Withdrawing Group (EWG), making the C2 position highly electrophilic. This allows for metal-free coupling with amines, thiols, or alkoxides.

Application: Synthesis of 2-amino-thiazole derivatives (common in Src kinase inhibitors like Dasatinib analogs).

Conditions:

-

Nucleophile: Primary or secondary amine (1.2 equiv).

-

Base: DIPEA or

. -

Solvent: DMF or DMSO.

-

Temperature: 80–100°C.

-

Mechanism: Addition-Elimination at C2.

Part 3: Therapeutic Applications[1]

Kinase Inhibitors (Oncology)

The thiazole-5-carboxamide core is a bioisostere of the benzamide moiety found in many ATP-competitive inhibitors.

-

Mechanism: The thiazole nitrogen and the carboxamide

often form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., BCR-ABL, Src, EGFR). -

Workflow: Use the 2,4-dibromo scaffold to install a solubilizing group at C2 (via

with a piperazine) and a hydrophobic "gatekeeper" aryl group at C4 (via Suzuki coupling).

Agrochemicals (Fungicides)

Thiazole carboxamides are potent inhibitors of fungal respiration (succinate dehydrogenase inhibitors - SDHIs).

-

Structure-Activity Relationship (SAR): The 2,4-dibromo scaffold allows for the introduction of lipophilic groups at C2/C4 that facilitate penetration of the fungal cell wall, while the carboxamide binds to the iron-sulfur cluster of the enzyme.

Antivirals (DNA Gyrase/Replication)

Derivatives synthesized from this scaffold have shown efficacy in inhibiting bacterial DNA gyrase and viral replication complexes. The ability to orthogonalize the C2 and C4 positions allows for the fine-tuning of solubility and metabolic stability (ADME properties).

Figure 2: The sequential synthetic pathway for generating trisubstituted thiazole drug candidates.

Part 4: Data Summary & Comparison

| Reaction Type | Target Position | Conditions | Selectivity | Application |

| Suzuki Coupling | C2 (Primary) | High (>95%) | Installing Aryl/Heteroaryl groups | |

| Suzuki Coupling | C4 (Secondary) | N/A (Requires C2 sub) | Installing hydrophobic cores | |

| C2 | Amine, Base, 90°C | High | Creating 2-aminothiazole kinase inhibitors | |

| Buchwald-Hartwig | C4 | Pd-catalyst, Strong Base | Moderate | Amination of the less reactive C4 site |

References

-

Thiazole-5-carboxamides as Kinase Inhibitors Source: MDPI / ResearchGate Context: Detailed SAR of thiazole-5-carboxamide derivatives in EGFR and VEGFR inhibition, highlighting the role of the scaffold in ATP-binding pockets.

-

Regioselective Synthesis of 2,4-Disubstituted Thiazoles Source: Journal of Organic Chemistry / PubMed Context: Foundational work on the regioselective cross-coupling of 2,4-dibromothiazole, establishing the C2 > C4 reactivity rule.

-

Nucleophilic Aromatic Substitution on Thiazoles Source: BenchChem Protocols Context: Protocols for

and Buchwald-Hartwig amination on dibromothiazole scaffolds.[1] -

Thiazole Carboxamide Derivatives in Drug Design Source: Chemical Biology & Drug Design Context: Review of the thiazole scaffold in FDA-approved drugs and its versatility as a building block.[1][2]

Sources

Electrophilic Substitution Protocols for 2,4-Dibromothiazole-5-carboxamide

Executive Summary & Structural Analysis[1][2]

This guide details the electrophilic substitution pathways available for 2,4-Dibromothiazole-5-carboxamide . As a fully substituted heteroaromatic scaffold, this molecule presents a unique challenge: the traditional sites for Electrophilic Aromatic Substitution (SEAr)—the ring carbons—are occupied by bromine atoms (C2, C4) and the carboxamide group (C5).

Therefore, "electrophilic substitution" in this context strictly refers to functionalization of the exocyclic substituents , specifically the carboxamide nitrogen. This guide focuses on the N-alkylation and N-acylation of the amide group, where the amide nitrogen acts as the nucleophile attacking an external electrophile.

Reactivity Matrix

| Site | Substituent | Electronic State | Reactivity toward Electrophiles |

| C2 | Bromine (-Br) | Deactivated | Null (Site for Nucleophilic/Pd-catalyzed attack) |

| C4 | Bromine (-Br) | Deactivated | Null (Site for Nucleophilic/Pd-catalyzed attack) |

| C5 | Carboxamide (-CONH | Electron-withdrawing | High (Amide-N is the primary nucleophile) |

| N3 | Ring Nitrogen | Lone pair | Low (Sterically hindered by C2/C4-Br; electronically deactivated) |

Primary Workflow: N-Alkylation of the Carboxamide[3]

The most chemically viable electrophilic substitution for this scaffold is the replacement of an amide proton with an alkyl group (

Mechanistic Causality

-

Deprotonation: The pKa of the amide protons is lowered (acidified) by the electron-deficient thiazole ring. Sodium hydride (NaH) is selected to irreversibly deprotonate the nitrogen, preventing equilibrium issues common with weaker bases like carbonates.

-

Solvent Choice:

-Dimethylformamide (DMF) is required to solvate the polar amidate intermediate and facilitate the -

Temperature Control: Initial cooling (0 °C) is critical to manage the exotherm of deprotonation and prevent side reactions (e.g., polymerization or hydrolysis of the bromines).

Experimental Protocol: N-Alkylation

Reagents:

-

Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

-

Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Charge with 2,4-Dibromothiazole-5-carboxamide and dissolve in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise over 10 minutes. Observation: Gas evolution (

) indicates successful deprotonation. -

Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the sodium amidate species. The solution may darken or change color (often yellow/orange).

-

Electrophile Addition: Add the alkyl halide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product will typically be less polar than the starting material.

-

Quench & Workup: Carefully quench with saturated aqueous

at 0 °C. Extract with Ethyl Acetate ( -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography.

Secondary Workflow: Dehydrative Substitution (Nitrile Synthesis)

While technically an elimination, the conversion of the primary amide to a nitrile involves an initial electrophilic attack on the amide oxygen by a dehydrating agent (e.g.,

Protocol: Dehydration with

Reagents:

-

Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

-

Reagent: Phosphoryl Chloride (

) (5.0 eq) -

Base/Solvent: Pyridine (excess, acts as solvent)

Methodology:

-

Dissolve the substrate in pyridine at 0 °C.

-

Add

dropwise (Exothermic!). -

Heat to 60 °C for 1 hour.

-

Pour onto crushed ice/water to hydrolyze excess

. The nitrile product often precipitates as a solid.

Strategic Context: Why Ring Substitution Fails

Researchers must understand that Electrophilic Aromatic Substitution (SEAr) on the thiazole ring itself is effectively impossible for this molecule.

-

Steric Blockade: Positions 2, 4, and 5 are fully substituted.

-

Electronic Deactivation: The cumulative effect of two Bromines (-I effect) and the Carboxamide (-M, -I effect) makes the ring extremely electron-deficient.

-

Alternative Pathways: If ring modification is required, one must utilize Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed Cross-Coupling (Suzuki/Stille) to displace the bromines at C2 or C4.

Visualization of Reaction Pathways[4][5]

The following diagram illustrates the decision logic and mechanistic flow for the electrophilic functionalization of the amide group.

Figure 1: Mechanistic workflow for the electrophilic functionalization of 2,4-Dibromothiazole-5-carboxamide. Blue nodes represent the starting material, green nodes represent reactive intermediates, and red nodes represent final isolated products.

References

-

Synthesis and Reactions of Thiazole Derivatives. Source: National Institutes of Health (PMC). Context: Provides foundational reactivity profiles for 2,4-disubstituted thiazoles and general amide functionalization strategies on heteroaromatic rings. URL:[Link]

-

Facile and Highly Efficient One-Step N-Alkylation of Thiazolidine-2,4-dione. Source: Arkivoc (2024).[1] Context: Demonstrates the nucleophilicity of amide-like nitrogens in thiazole systems and validates the use of alkyl halides for "electrophilic substitution" of the N-H proton. URL:[Link]

Sources

Navigating Nucleophilic Substitution on 2,4-Dibromothiazole-5-carboxamide: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the thiazole core is a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. Among the plethora of thiazole-based building blocks, 2,4-dibromothiazole-5-carboxamide stands out as a particularly versatile starting material. The two bromine atoms at the C2 and C4 positions serve as reactive handles for the sequential and regioselective introduction of diverse chemical moieties through nucleophilic substitution reactions. The carboxamide group at the C5 position not only provides a key hydrogen bonding motif for molecular recognition at biological targets but also profoundly influences the reactivity of the thiazole ring.

This in-depth technical guide provides a comprehensive overview of nucleophilic substitution reactions on 2,4-dibromothiazole-5-carboxamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explore the regioselectivity of substitution at the C2 and C4 positions, and present actionable protocols for reactions with common nucleophiles, including amines and thiols, through both traditional SNAr and modern palladium-catalyzed cross-coupling reactions.

Regioselectivity of Nucleophilic Substitution: A Tale of Two Positions

A fundamental understanding of the factors governing the regioselectivity of nucleophilic attack on 2,4-dibromothiazole-5-carboxamide is paramount for the rational design of synthetic routes. The thiazole ring is an electron-deficient heterocycle, and the presence of two bromine atoms further enhances its electrophilicity. The carboxamide group at the C5 position, being a strong electron-withdrawing group, plays a pivotal role in modulating the reactivity of the C2 and C4 positions.

Theoretical and experimental studies on substituted halothiazoles have consistently shown that the C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and sulfur atoms, which are more pronounced at the C2 position. The presence of an electron-withdrawing substituent at C5, such as a carboxamide or a nitro group, further activates the C2 position towards nucleophilic substitution. For instance, studies on the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide have demonstrated that a 5-nitro substituent dramatically increases the rate of substitution at the C2 position[1].

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is also strongly biased towards the C2 position. Research on 2,4-dibromothiazole has shown that mono-arylation occurs almost exclusively at the C2 position, irrespective of the palladium catalyst and ligands employed[2]. This preference is attributed to the greater ease of oxidative addition of the palladium catalyst to the more electron-deficient C2-Br bond.

Therefore, as a guiding principle, nucleophilic substitution on 2,4-dibromothiazole-5-carboxamide is expected to occur preferentially at the C2 position.

Caption: Predicted reactivity of 2,4-Dibromothiazole-5-carboxamide.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the amination of electron-deficient heteroaryl halides like 2,4-dibromothiazole-5-carboxamide.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C2-Br bond of the thiazole) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and reductive elimination steps.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dibromothiazole-5-carboxamide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2,4-dibromothiazole-5-carboxamide with a primary or secondary amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

2,4-Dibromothiazole-5-carboxamide

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of palladium), and the base (1.5-2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add 2,4-dibromothiazole-5-carboxamide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-bromothiazole-5-carboxamide derivative.

| Parameter | Recommended Starting Conditions | Rationale |

| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective precatalysts. |

| Ligand | XPhos or SPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |

| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq.) | Strong, non-nucleophilic bases that are soluble in many organic solvents. |

| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that are stable at elevated temperatures. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Nucleophilic Aromatic Substitution (SNAr) with Thiols

The reaction of 2,4-dibromothiazole-5-carboxamide with thiols or their corresponding thiolates provides a direct route to the synthesis of 2-thioether-substituted thiazoles. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism and Rationale

The SNAr mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophilic thiol or thiolate attacks the electron-deficient C2 carbon of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and the electron-withdrawing carboxamide group.

-

Leaving Group Departure: The bromide ion at the C2 position is expelled, restoring the aromaticity of the thiazole ring and yielding the final product.

The rate of SNAr reactions is highly dependent on the nucleophilicity of the thiol and the electronic properties of the thiazole substrate. The presence of the electron-withdrawing carboxamide group at C5 is crucial for activating the C2 position towards nucleophilic attack.

Experimental Protocol: Thiolation of 2,4-Dibromothiazole-5-carboxamide

This protocol outlines a general procedure for the SNAr reaction of 2,4-dibromothiazole-5-carboxamide with a thiol in the presence of a base.

Materials:

-

2,4-Dibromothiazole-5-carboxamide

-

Thiol

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a stirred solution of the thiol (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent, add the base (1.2-2.0 equivalents) portion-wise at room temperature under an inert atmosphere.

-

Stir the resulting mixture for 15-30 minutes to ensure the formation of the thiolate.

-

Add a solution of 2,4-dibromothiazole-5-carboxamide (1.0 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 2-thioether-4-bromothiazole-5-carboxamide.

| Parameter | Recommended Starting Conditions | Rationale |

| Thiol | Aliphatic or aromatic thiols | A wide range of thiols can be employed. |

| Base | K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.) | Moderately strong bases sufficient to deprotonate the thiol. NaH can be used for less acidic thiols. |

| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction. |

| Temperature | 60-100 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH for thiolation, NaOtBu for amination), or employing a more active catalyst/ligand system for palladium-catalyzed reactions.

-

Side Reactions: In palladium-catalyzed reactions, hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. This can often be minimized by ensuring strictly anhydrous and anaerobic conditions and by using the appropriate ligand. For SNAr reactions, ensure that the nucleophile is not prone to decomposition under the reaction conditions.

-

Purification Challenges: The carboxamide functionality can sometimes lead to purification difficulties due to its polarity. A mixed solvent system with a polar component (e.g., methanol or ethanol) in the mobile phase for column chromatography may be beneficial.

-

Regioselectivity Issues: While substitution at C2 is strongly favored, trace amounts of the C4-substituted isomer may be observed under certain conditions. Careful optimization of the reaction parameters and thorough characterization of the product are essential.

Conclusion: A Versatile Platform for Drug Discovery

2,4-Dibromothiazole-5-carboxamide is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. A thorough understanding of the principles of nucleophilic substitution on this scaffold, particularly the pronounced regioselectivity for the C2 position, empowers medicinal chemists to design and execute efficient and predictable synthetic strategies. The detailed protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this privileged core in the pursuit of new therapeutic agents. By leveraging both classical SNAr and modern palladium-catalyzed cross-coupling methodologies, researchers can rapidly access a diverse array of functionalized thiazole derivatives for biological evaluation.

References

-

Consiglio, G., et al. (1984). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-883. [Link]

-

Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

Sources

- 1. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

A Theoretical and Spectroscopic Investigation of 2,4-Dibromothiazole-5-carboxamide: A Framework for Drug Design

This technical guide provides a comprehensive theoretical framework for the study of 2,4-Dibromothiazole-5-carboxamide, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is limited, this document synthesizes established theoretical and spectroscopic methodologies from studies on analogous thiazole derivatives to predict its properties and guide future research. This work is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry